Malayamycin A

antifungal mechanism of action sporulation inhibition fungal development

Malayamycin A is a bicyclic C-nucleoside secondary metabolite originally isolated from Streptomyces malaysiensis. The compound possesses a perhydrofuropyran core with a pseudouridine base, a structural hallmark that distinguishes it from the more common N-nucleoside antifungals such as nikkomycins and polyoxins.

Molecular Formula C13H18N4O7
Molecular Weight 342.3 g/mol
Cat. No. B1241740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalayamycin A
Synonymsmalayamycin A
Molecular FormulaC13H18N4O7
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCOC1COC2C(C(OC2C1NC(=O)N)C3=CNC(=O)NC3=O)O
InChIInChI=1S/C13H18N4O7/c1-22-5-3-23-10-7(18)8(4-2-15-13(21)17-11(4)19)24-9(10)6(5)16-12(14)20/h2,5-10,18H,3H2,1H3,(H3,14,16,20)(H2,15,17,19,21)/t5-,6-,7+,8+,9-,10+/m1/s1
InChIKeyWHUYYLXWQSFRQH-MHCVYJKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Malayamycin A: Baseline Profile for Scientific Sourcing of a Sporulation-Inhibiting C-Nucleoside Antifungal


Malayamycin A is a bicyclic C-nucleoside secondary metabolite originally isolated from Streptomyces malaysiensis [1]. The compound possesses a perhydrofuropyran core with a pseudouridine base, a structural hallmark that distinguishes it from the more common N-nucleoside antifungals such as nikkomycins and polyoxins [2]. Published reports document its activity against plant-pathogenic fungi [3] and its specific capacity to suppress fungal sporulation at sub-growth-inhibitory concentrations [4]. Its complex structure has been confirmed via total synthesis and NMR [5].

Why In-Class Antifungal Nucleoside Substitution Fails: The Malayamycin A Differentiation Argument


Direct substitution of malayamycin A with other antifungal nucleosides such as nikkomycin Z or polyoxin D is not scientifically valid due to fundamental structural, mechanistic, and biosynthetic divergences [1]. Whereas nikkomycins and polyoxins are N-glycosidic C6 sugar nucleosides that inhibit chitin synthase, malayamycin A is a C-glycosidic C7 sugar pseudouridine that suppresses sporulation rather than cell wall synthesis [2]. The gatekeeper enzyme MalO accepts only 5'-pseudouridine monophosphate, whereas the corresponding NikO from the nikkomycin pathway accepts both uridine and pseudouridine substrates [3]. These differences translate into distinct physiological effects that cannot be replicated by in-class alternatives, as detailed in the quantitative evidence below.

Malayamycin A Quantitative Evidence Guide: Comparator-Based Performance Data for Procurement Decisions


Sporulation Inhibition vs. Growth Inhibition: Malayamycin A Versus Nikkomycin Z

Malayamycin A exhibits a unique mechanism of action, primarily inhibiting sporulation rather than vegetative growth. In liquid culture assays against Stagonospora nodorum, malayamycin A at 10 µg mL⁻¹ suppressed sporulation by >50%, while growth was merely delayed at 50 µg mL⁻¹ [1]. This contrasts with nikkomycin Z, which inhibits chitin synthase and thereby directly arrests growth; published MIC values for nikkomycin Z against various fungi typically fall in the <1–10 µg mL⁻¹ range for growth inhibition [2]. No nikkomycin or polyoxin is reported to exhibit sporulation-selective inhibition at concentrations far below those required for growth arrest.

antifungal mechanism of action sporulation inhibition fungal development

Enzyme Gatekeeper Specificity: MalO vs. NikO Substrate Acceptance

The biosynthetic enzyme MalO functions as a strict gatekeeper, accepting exclusively 5'-pseudouridine monophosphate (5'-ΨMP) as substrate, whereas the homologous NikO from the nikkomycin pathway accepts both 5'-UMP and 5'-ΨMP [1]. This was demonstrated by in vitro enzyme assays and by genetic complementation: expression of nikO in a malD deletion strain of Streptomyces chromofuscus resulted in production of non-natural N-malayamycin, while cloning malO into the nikkomycin producer S. tendae diverted biosynthesis toward C-nucleoside formation [2].

biosynthetic engineering substrate specificity phosphoenolpyruvate transferase

Structural Divergence in Sugar Core: C7 Bicyclic Nucleoside of Malayamycin A vs. C6 of Nikkomycin/Polyoxin

Malayamycin A possesses a C7 bicyclic perhydrofuropyran sugar core, whereas nikkomycins and polyoxins contain a C6 aminohexuronic acid core [1]. The C7 core is generated by the α-ketoglutarate-dependent dioxygenase MalI, which is functionally distinct from the C6-generating enzymes NikI/PolD [2]. This structural divergence is not merely academic: ring-modified analogues of malayamycin A that truncate or replace the bicyclic core (compounds 10 and 11) are completely inactive as fungicides [3], demonstrating that the precise C7 bicyclic architecture is essential for biological activity.

high-carbon sugar nucleoside C7 sugar core biosynthetic divergence

C-Glycosidic vs. N-Glycosidic Linkage: Chemical Stability and Biological Consequence

Malayamycin A is distinguished by a C-C glycosidic bond linking the pseudouridine base to the sugar, in contrast to the N-glycosidic bond in nikkomycins and polyoxins [1]. C-nucleosides are inherently resistant to enzymatic and acid-catalyzed hydrolysis that cleaves N-glycosidic bonds. Synthetic studies confirm that the total synthesis of malayamycin A required specialized C-glycosylation methodology, and the N-linked variant (N-malayamycin A) produced by pathway engineering in S. chromofuscus exhibits altered properties [2].

C-nucleoside stability pseudouridine

Disease Control Spectrum: Protective Efficacy at Low Concentration on Wheat

When applied to wheat seedlings 36 hours prior to infection with Stagonospora nodorum, malayamycin A at 10 µg mL⁻¹ significantly reduced lesion size and suppressed pycnidiation to only 5% of the non-treated control level [1]. The patent literature further describes full disease control on plants at 100 µg mL⁻¹ across a range of fungal diseases [2]. This level of protective efficacy at low concentration is a parameter not typically reported for nikkomycin Z or polyoxin D in the same pathosystem.

crop protection preventive fungicide Stagonospora nodorum

Best Research and Industrial Application Scenarios for Malayamycin A Based on Quantitative Evidence


Lead Compound for Sporulation-Specific Antifungal Drug Discovery

Malayamycin A serves as a mechanistically novel lead for developing sporulation-targeted antifungals. Its ability to suppress sporulation by >50% at 10 µg mL⁻¹ without inhibiting growth at that concentration [1] makes it a tool compound for dissecting fungal developmental pathways and screening for sporulation-specific targets. In vitro sporulation assays with Stagonospora nodorum provide a validated screening model.

Agricultural Fungicide for Protective Disease Management in Cereal Crops

The demonstrated protective efficacy of malayamycin A on wheat seedlings—reducing pycnidiation to 5% of control levels at 10 µg mL⁻¹ [2]—supports its use as a preventive spray in cereals. Unlike growth-inhibitory fungicides such as azoles or strobilurins, its sporulation-selective action may delay the onset of resistance when used in rotation programs.

Biosynthetic Engineering Platform for C-Nucleoside Library Generation

The characterized gene cluster and the strict substrate specificity of the gatekeeper enzyme MalO [3] enable combinatorial biosynthesis approaches. The demonstration that N-malayamycin can be produced by introducing nikO into S. chromofuscus [4] validates the pathway as a platform for generating non-natural C-nucleoside analogues with potentially altered activity profiles.

Reference Standard for C7 Sugar Nucleoside Research and Genome Mining

As the only well-characterized C7 sugar nucleoside antifungal with both biosynthetic and mechanistic data, malayamycin A serves as a reference compound for genome mining studies aimed at discovering new high-carbon sugar nucleosides [5]. Its distinctive C7 core and pseudouridine base provide a chemotypic beacon for bioinformatics-guided discovery.

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